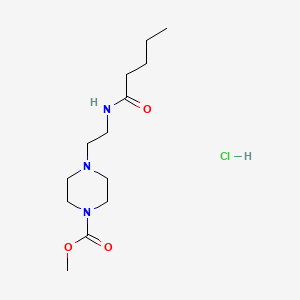

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide and related compounds has been explored in various studies. For instance, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists involved the adoption of a 3-chlorobenzenesulfonyl derivative as a lead compound for structural development, leading to the discovery of a potent 3-trifluoromethyl derivative with high binding affinity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with high-affinity inhibition, showcasing the versatility of the benzenesulfonamide scaffold in drug development .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied, with X-ray diffraction being a common technique for structural characterization. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide revealed a trigonal crystal system with specific unit cell parameters and the presence of hydrogen bonds, which contribute to the stability of the crystal structure . The molecular structure is crucial for understanding the interaction of these compounds with biological targets and for rational drug design.

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions during their synthesis and interaction with biological systems. The synthesis often involves reactions with different substituents to create a diverse range of compounds with potential bioactivity, as seen in the development of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides with anticancer activity . The reactivity of these compounds is essential for their function as enzyme inhibitors or receptor antagonists.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of fluorine atoms can significantly affect the metabolic stability and potency of the compounds, as demonstrated by the development of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors . Understanding these properties is key to optimizing the compounds for better therapeutic efficacy and safety.

科学的研究の応用

Progesterone Receptor Antagonism

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor (PR) antagonists. PR antagonists are critical in treating multiple diseases, such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. The benzenesulfonanilide skeleton in these compounds serves as a novel scaffold for PR antagonists, offering a distinct structural basis from other nonsteroidal PR antagonists (Yamada et al., 2016).

Kynurenine 3-Hydroxylase Inhibition

Derivatives of N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds, particularly the 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide derivative, demonstrated high-affinity inhibition of the enzyme, with potential implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Cytotoxicity and Carbonic Anhydrase Inhibition

Certain benzenesulfonamide derivatives have shown significant cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for developing anti-tumor therapies. These compounds, particularly the 3,4,5-trimethoxy and the 4-hydroxy derivatives, showed strong inhibition of human cytosolic isoforms hCA I and II, which are relevant in tumor specificity (Gul et al., 2016).

Prevention of Cerebral Vasospasm

Benzenesulfonamide derivatives have been investigated for their effectiveness in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. Oral administration of these compounds, such as bosentan, a 4-tert-butyl-N-[6-(hydroxyethoxy)-5-(2-methoxy-phenoxy)-2'-bipyrimidin-4-yl]-benzenesulfonamide, significantly reduced the magnitude of arterial constriction, supporting their potential use in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

特性

IUPAC Name |

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO4S/c16-15(17,18)23-13-6-8-14(9-7-13)24(20,21)19-10-11-22-12-4-2-1-3-5-12/h1-9,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGADMUXPVDQVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)